molecular formula C14H8N2O4 B8719842 1-Amino-6-nitroanthracene-9,10-dione CAS No. 55373-22-3

1-Amino-6-nitroanthracene-9,10-dione

Cat. No.: B8719842
CAS No.: 55373-22-3
M. Wt: 268.22 g/mol
InChI Key: ZJDUDTHYWUAWMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-6-nitroanthracene-9,10-dione is a useful research compound. Its molecular formula is C14H8N2O4 and its molecular weight is 268.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

55373-22-3

Molecular Formula

C14H8N2O4

Molecular Weight

268.22 g/mol

IUPAC Name

1-amino-6-nitroanthracene-9,10-dione

InChI

InChI=1S/C14H8N2O4/c15-11-3-1-2-9-12(11)14(18)8-5-4-7(16(19)20)6-10(8)13(9)17/h1-6H,15H2

InChI Key

ZJDUDTHYWUAWMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

310 g of 1,6-dinitroanthraquinone (96%) were reacted 0.5 hours with 340 g of ammonia (molar ratio 20:1; pressure 80 atms) in 1 liter of n-pentane in an autoclave at 150° C.; the reaction mixture obtained was freed from the solvent by distillation. Residue: 269 g of a 91.5% 1-amino-6-nitroanthraquinone (89% of the theoretical yield).
Quantity
310 g
Type
reactant
Reaction Step One
Quantity
340 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.